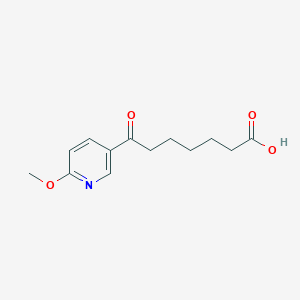

7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid

Description

Properties

IUPAC Name |

7-(6-methoxypyridin-3-yl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-18-12-8-7-10(9-14-12)11(15)5-3-2-4-6-13(16)17/h7-9H,2-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTRSUMLKBUQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642131 | |

| Record name | 7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-62-8 | |

| Record name | 6-Methoxy-ζ-oxo-3-pyridineheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Grignard Reagent Addition to Diethyl Oxalate

A foundational approach to preparing 7-oxoheptanoic acid derivatives involves the formation of a Grignard reagent from a halogenated pentane precursor, followed by addition to diethyl oxalate and subsequent hydrolysis. This method is adaptable for introducing various substituents at the 7-position.

Procedure Summary:

- Step 1: Preparation of the Grignard reagent from 1-bromo-5-chloro-pentane in anhydrous ether solvents (e.g., diethyl ether, tetrahydrofuran).

- Step 2: Addition of the Grignard reagent to diethyl oxalate at low temperatures (−50 to −60 °C) under nitrogen atmosphere.

- Step 3: Acidic hydrolysis of the intermediate to yield 7-chloro-2-oxoheptanoic acid, which can be further functionalized.

This method yields approximately 43% overall and is noted for its mild conditions and cost-effectiveness.

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| 1 | 1-bromo-5-chloro-pentane + Mg, ether solvent | Formation of Grignard reagent | Requires anhydrous conditions |

| 2 | Addition to diethyl oxalate at −50 to −60 °C | Intermediate keto ester | Low temperature prevents side reactions |

| 3 | Acidic hydrolysis (HCl or mixed acids) | 7-chloro-2-oxoheptanoic acid (43% yield) | Mild conditions, scalable |

This intermediate can be further modified to introduce the 6-methoxypyridin-3-yl group via nucleophilic substitution or cross-coupling reactions.

Alternative Oxidation and Protection Strategies

To avoid unstable intermediates and hazardous reagents, alternative methods include:

- Formation of Schiff base intermediates from diphenylmethyl esters of keto acids and aldehydes, followed by oxidation (e.g., with lead dioxide) and methanol treatment to introduce methoxy groups at the 7-position.

- Carbamate protection and deprotection steps to stabilize amino groups during functionalization.

These methods provide safer and more stable routes to the target compound, albeit with additional synthetic steps.

Research Findings and Data Summary

| Methodology | Key Reagents/Intermediates | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Grignard addition to diethyl oxalate | 1-bromo-5-chloro-pentane, Mg, diethyl ether | 43 | Mild conditions, cost-effective | Moderate yield, requires low temp |

| α-Bromoacetamide intermediate route | Bromoacetyl bromide, pyridine, 6-methoxypyridin-3-yl nucleophile | 40-65 | Stable intermediates, selective | Multi-step, requires purification |

| Schiff base oxidation method | Diphenylmethyl ester, aldehyde, lead dioxide | 60-70 | Avoids explosive reagents | More complex, uses heavy metals |

Analytical and Purification Techniques

- Column Chromatography: Used extensively to purify intermediates such as α-bromoacetamides and esters.

- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and substitution pattern.

- Mass Spectrometry: HRMS used to verify molecular weights and purity.

- Temperature Control: Low temperatures (−80 °C to −50 °C) critical during sensitive steps to prevent isomerization or decomposition.

Chemical Reactions Analysis

Types of Reactions

7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

Research has indicated potential biological activities associated with this compound, particularly its interactions with biomolecules. Studies may focus on its effects on enzyme activity or receptor binding, which could lead to insights into its mechanism of action in biological systems.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential. Its unique structure may contribute to the development of new drugs targeting various diseases, including bacterial infections and cancer. The compound's ability to modulate biological pathways makes it a candidate for further research into drug development .

Industry

The industrial applications of this compound include its use in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as an intermediate allows for the efficient synthesis of valuable compounds in these sectors.

Mechanism of Action

The mechanism of action of 7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid with structurally related 7-oxoheptanoic acid derivatives, focusing on substituent effects, synthetic accessibility, and biological relevance.

Structural and Physicochemical Properties

Key Observations :

- Steric Effects : Bulky groups like 4-t-butylphenyl may hinder binding to flat enzymatic pockets but enhance interactions with hydrophobic protein domains .

- Electron Modulation : Electron-withdrawing groups (e.g., Cl in dichlorophenyl derivatives) can alter reactivity and binding kinetics .

Key Observations :

- Yield vs. Complexity : Derivatives with heterocyclic or multi-ring substituents (e.g., indolyl-pyrimidinyl in Compound 8D) show lower yields due to challenging coupling reactions .

- Esterification Efficiency : Benzyloxy derivatives achieve higher yields (75%) via straightforward esterification, highlighting the advantage of simpler substituents .

Key Observations :

- Anti-inflammatory Potential: Cyclopentenyl derivatives (e.g., Compound 17) show efficacy in acute inflammation models, suggesting the 7-oxoheptanoic acid scaffold is compatible with cyclooxygenase (COX) inhibition .

- Therapeutic Targeting: Complex derivatives (e.g., dioxopiperidinyl-isoindolinyl) demonstrate utility in targeted protein degradation, leveraging the 7-oxoheptanoic acid backbone as a linker .

Commercial and Regulatory Status

Key Observations :

- The parent compound is readily available for research, while halogenated derivatives (e.g., dichlorophenyl) are cost-effective for bulk synthesis .

Biological Activity

7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid, with the CAS number 898784-62-8, is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO3, and it features a pyridine ring substituted with a methoxy group and a heptanoic acid moiety. The structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that this compound could have antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance:

- In vitro Studies : The compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 25 |

| Escherichia coli | < 50 |

Anti-inflammatory Effects

In vivo models have shown that this compound can reduce inflammation markers in animal models of arthritis. The reduction in cytokine levels (e.g., TNF-alpha and IL-6) suggests a potential role in managing inflammatory diseases.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound:

- Cell Line Studies : The compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 30 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 15 |

Case Studies

-

Case Study on Inflammatory Response :

A study conducted on rats with induced paw edema showed that administration of the compound significantly reduced swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells. -

Case Study on Cancer Cell Lines :

In a study examining the effects on breast cancer cells, treatment with varying concentrations of the compound resulted in increased apoptosis rates as evidenced by flow cytometry assays.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid?

- Methodology : The compound can be synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and 6-methoxypyridin-3-amine. For example, polyphosphoric acid (PPA) is effective in promoting esterification or amidation reactions under mild conditions . Post-synthesis, purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients) is recommended. Yield optimization requires controlled stoichiometry and temperature (e.g., 40–70°C).

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm methoxypyridinyl and oxoheptanoic acid moieties. Key signals include δ ~8.0–8.5 ppm (pyridine protons) and δ ~2.3–2.6 ppm (heptanoic acid CH) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] or [M+Na]) with <2 ppm error .

- HPLC Purity Analysis : Use reversed-phase C18 columns with UV detection (λ = 254 nm). A retention time () of ~3.8–4.2 min and ≥98% purity are typical benchmarks .

Q. What biological targets or pathways are associated with this compound?

- Key Targets :

- Histone Deacetylases (HDACs) : As a structural analog of IDE1/IDE2, it may induce endodermal differentiation via HDAC inhibition .

- Epidermal Growth Factor Receptor (EGFR) : Derivatives with 7-oxoheptanoic acid scaffolds show bifunctional inhibition in kinase assays .

- Experimental Confirmation : Perform HDAC enzymatic assays (e.g., fluorometric substrate cleavage) and EGFR phosphorylation assays (Western blot or ELISA).

Advanced Research Questions

Q. How to design experiments to evaluate HDAC inhibitory activity and cellular differentiation effects?

- Protocol :

In Vitro HDAC Assay : Use recombinant HDAC isoforms (e.g., HDAC1/2) with fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC). Measure IC values at 10–100 µM concentrations.

Cell-Based Differentiation : Treat pluripotent stem cells (e.g., H9 hESCs) with 1–10 µM compound. Monitor endodermal markers (e.g., SOX17, FOXA2) via qRT-PCR or flow cytometry .

Dose-Response Analysis : Include trichostatin A (TSA) as a positive control for HDAC inhibition.

Q. What strategies resolve discrepancies in cytotoxicity data across cancer cell lines?

- Approach :

- Metabolic Profiling : Use Seahorse assays to assess mitochondrial respiration/glycolysis differences between sensitive/resistant lines.

- Proteomic Analysis : Perform LC-MS/MS to identify differential expression of HDAC isoforms or efflux pumps (e.g., P-glycoprotein).

- Microenvironment Modeling : Test 3D spheroid cultures to mimic in vivo conditions, as 2D monolayers may underestimate resistance .

Q. How to optimize solubility and stability for in vivo pharmacokinetic studies?

- Methodology :

- Solubilization : Use anhydrous DMSO for stock solutions (≤10% v/v). For aqueous formulations, add 0.1% BSA or cyclodextrin derivatives .

- Stability Testing : Conduct accelerated degradation studies (pH 1–9, 37°C). Monitor via HPLC for hydrolysis of the oxoheptanoic acid moiety.

- In Vivo Dosing : Administer via intraperitoneal (IP) injection at 10–50 mg/kg. Collect plasma samples at 0–24 hr for LC-MS pharmacokinetic profiling.

Q. What structural modifications enhance selectivity for EGFR over off-target kinases?

- Design Principles :

- Linker Optimization : Replace the heptanoic acid chain with PEG-based spacers to reduce steric hindrance .

- Pyridine Substitution : Introduce electron-withdrawing groups (e.g., Cl, F) at the pyridine C4 position to improve EGFR binding affinity .

- Selectivity Screening : Test against a kinase panel (e.g., Eurofins KinaseProfiler™) to identify off-target effects.

Q. How to analyze structure-activity relationships (SAR) for HDAC inhibition?

- SAR Workflow :

Analog Synthesis : Prepare derivatives with modified pyridine (e.g., 5-Cl, 4-OCH) or heptanoic acid (e.g., α-methylation) groups.

Activity Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with IC values.

Molecular Docking : Model interactions with HDAC catalytic sites (e.g., Zn-binding domain) using Schrödinger Maestro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.